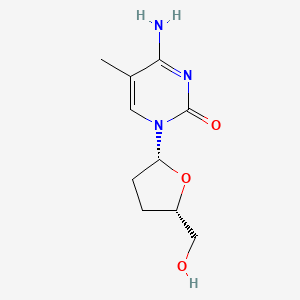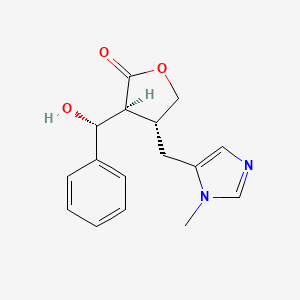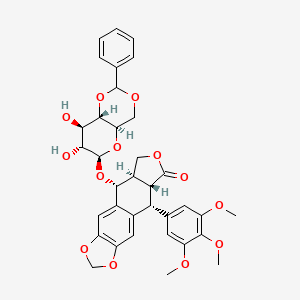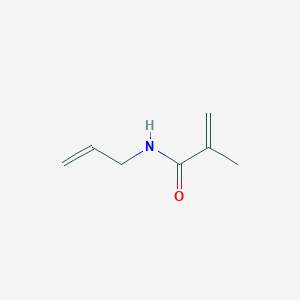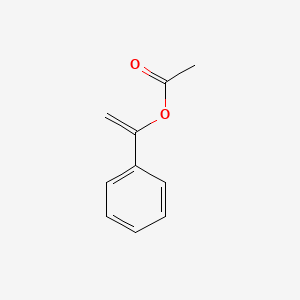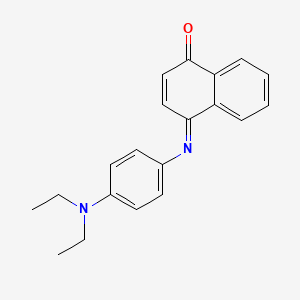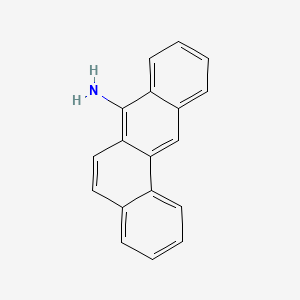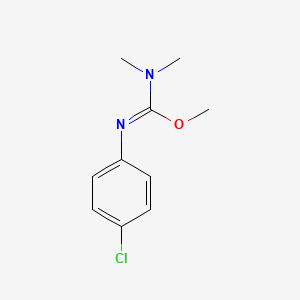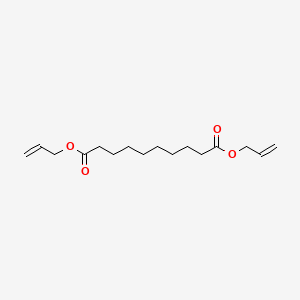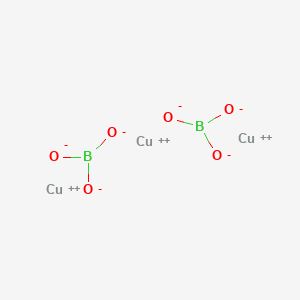
硼酸铜
描述
Cupric borate, also known as Copper (II) borate, is an inorganic compound with the formula Cu3(BO3)2 . It has been studied for its photocatalytic properties .
Synthesis Analysis
Cupric borate can be prepared by heating a stoichiometric mixture of copper (II) oxide and diboron trioxide to 900 °C . Other methods of synthesis involve the reaction of copper (II) salts with borate salts under certain conditions .
Molecular Structure Analysis
The molecular formula of cupric borate is Cu3(BO3)2, indicating it consists of three copper atoms, two boron atoms, and six oxygen atoms . The molar mass of cupric borate is around 427.24 g/mol .
Physical And Chemical Properties Analysis
Cupric borate typically appears as a blue or green crystalline solid . It is moderately soluble in water, especially under acidic conditions, but it’s insoluble in alcohol . The molar mass of cupric borate is around 427.24 g/mol .
科学研究应用
绿色颜料替代品
历史上,硼酸铜被提议作为一种绿色颜料来替代有毒的巴黎绿。 这种应用利用了其鲜艳的颜色,同时又更安全 .
光催化性质
硼酸铜因其光催化性质而被研究。光催化剂是吸收光以引发化学反应的材料。 这些材料用于各种应用,包括水和空气净化 .
脱水催化剂
作为一种脱水催化剂,硼酸铜用于需要去除水的化学反应中。 这种性质在各种有机化合物的合成中特别有用 .
木材防腐剂
硼酸铜用作木材防腐剂中的添加剂。 它有助于保护木材免受腐烂、真菌和害虫的侵害,从而延长木材产品的寿命 .
阻燃剂
在防火安全领域,硼酸铜被用作阻燃剂中的添加剂。 它的存在有助于降低材料的可燃性并减缓火势蔓延 .
油漆颜料添加剂
最后,硼酸铜被用作油漆颜料中的添加剂。 它有助于提高各种艺术和工业油漆中使用的颜色的稳定性和强度 .
安全和危害
未来方向
Cupric borate finds use in a variety of applications across different industries due to its unique properties. Noteworthy are its antifungal and insecticidal properties, which make it an effective agent for wood preservation . In agriculture, it is employed as a micronutrient and also as a fungicide to protect crops from various plant pathogens . Some studies suggest cupric borate may have potential uses as an antiseptic due to its antimicrobial properties, making it useful for medical and health-related applications . Future research directions could include further exploration of these applications and potential new uses.
作用机制
Target of Action
Cupric borate, also known as Copper (II) borate, is an inorganic compound with the formula Cu3(BO3)2 . It consists of copper atoms in their cupric oxidation state and orthoborate groups It has been studied for its photocatalytic properties , suggesting that its targets could be related to light-absorbing molecules or structures.
Mode of Action
It’s known that copper ions can act as either a recipient or a donor of electrons, participating in various reactions . In the context of cupric borate, it’s suggested that the compound might interact with its targets through electron transfer processes .
Biochemical Pathways
Copper ions, which are part of the cupric borate compound, are known to be involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (cu/zn sod or sod1), cytochrome c oxidase (c c o), mitogen-activated protein kinase mek1, and camp-degrading phosphodiesterase pde3b . These proteins are part of various biochemical pathways, suggesting that cupric borate could potentially affect these pathways.
Pharmacokinetics
It’s known that over 90% of the boric acid dose administered is excreted in the urine, irrespective of the administration route . This suggests that cupric borate, which contains boric acid, might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It’s known that copper ions can generate free radicals and increase oxidative stress . Therefore, it’s possible that cupric borate could have similar effects. Additionally, cupric borate has been proposed to be used as a green pigment to replace the very toxic paris green , suggesting that it might have less toxic effects.
Action Environment
The action of cupric borate can be influenced by environmental factors. For instance, it’s known that the so-called metallic form of cupric borate is created if the reactant is cupric borate in a strongly alkaline environment . This suggests that the pH of the environment can influence the action, efficacy, and stability of cupric borate.
生化分析
Biochemical Properties
Cupric borate interacts with various biomolecules in biochemical reactions. For instance, it has been found to have antibacterial activity against E. coli and S. aureus . The antibacterial process of Cupric borate involves changes in protein synthesis, which is essential for central metabolism and gene transcription, affecting proteins in the periplasm and inner and outer membranes .
Cellular Effects
Cupric borate has significant effects on various types of cells and cellular processes. For instance, it has been found to have a strong effect on bacterial strains, causing significant leakage of proteins and carbohydrates after treatment . This indicates that Cupric borate can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Cupric borate involves its interactions at the molecular level. For instance, it has been found to cause significant leakage in bacterial strains, indicating a strong effect on the cellular membrane . This suggests that Cupric borate may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Cupric borate can change over time in laboratory settings. For instance, it has been found that the antibacterial activity of Cupric borate against E. coli and S. aureus varies with the concentration of Cupric borate . This suggests that the stability, degradation, and long-term effects of Cupric borate on cellular function can be observed in in vitro or in vivo studies.
属性
IUPAC Name |
tricopper;diborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO3.3Cu/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDTUBLRLRFEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3(BO3)2, B2Cu3O6 | |
| Record name | Copper(II) borate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_borate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39290-85-2 | |
| Record name | Cupric borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039290852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, copper salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7U2MWH9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)
